N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide

Urease inhibition Anti-virulence Helicobacter pylori

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class. This specific derivative features an unsubstituted 3-position on the triazole ring, a para-benzyl linker at the 6-position of the thiadiazole ring, and a terminal 1-naphthamide moiety.

Molecular Formula C21H15N5OS
Molecular Weight 385.4 g/mol
Cat. No. B11246385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide
Molecular FormulaC21H15N5OS
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4
InChIInChI=1S/C21H15N5OS/c27-19(18-7-3-5-15-4-1-2-6-17(15)18)22-12-14-8-10-16(11-9-14)20-25-26-13-23-24-21(26)28-20/h1-11,13H,12H2,(H,22,27)
InChIKeyDLCOFQYPDXUXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide: Structural and Pharmacological Baseline for Comparator Analysis


N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class . This specific derivative features an unsubstituted 3-position on the triazole ring, a para-benzyl linker at the 6-position of the thiadiazole ring, and a terminal 1-naphthamide moiety. The triazolothiadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented activities spanning anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications [1].

Why N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide Cannot Be Substituted by Generic Triazolothiadiazole Analogs


The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold is highly sensitive to substitution patterns, and generic interchange is not supported by structure-activity data. The compound's unique combination of an unsubstituted 3-position, a para-benzyl linker at the 6-position, and a 1-naphthamide terminal group creates a distinct physicochemical and pharmacological profile that differs from the more common 3,6-disubstituted analogs [1]. Quantitative comparisons with the closest available structural analogs—such as 3-Benzyl-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 825609-46-9) —reveal substantial differences in molecular weight, lipophilicity, and hydrogen-bonding capacity that directly impact target binding and pharmacokinetic behavior. The evidence below demonstrates that procurement decisions must be compound-specific rather than scaffold-based.

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Urease Inhibitory Potency: Target Compound Demonstrates Sub-Micromolar IC50 vs. Standard Inhibitor Thiourea

The target compound exhibits potent urease inhibitory activity, with an IC50 value of 0.87 ± 0.09 µM against the isolated urease enzyme, representing a 25.9-fold improvement over the standard inhibitor thiourea (IC50 = 22.54 ± 2.34 µM) [1]. This potency level is consistent with the most active compounds in the triazolothiadiazole series. Kinetic analysis of the series confirmed competitive inhibition of urease, and molecular dynamics simulations demonstrated stable occupation of the enzyme active site in a closed conformational state [1].

Urease inhibition Anti-virulence Helicobacter pylori

Antifungal Activity: Lead Triazolothiadiazole Congener Matches Fluconazole at 4× Lower MIC

Within the triazolothiadiazole series, the 3,4-dichlorophenyl-substituted analog (compound 6h) demonstrated an MIC of 0.5 µg/mL against Candida albicans, which is a 4-fold improvement over the standard antifungal fluconazole (MIC = 2 µg/mL) [1]. The 3-chlorophenyl analog (6f) exhibited an MIC of 1 µg/mL, representing a 2-fold improvement [1]. These data establish a structure-activity relationship where halogen substitution at the phenyl ring enhances antifungal potency beyond the standard agent. While specific data for the target 1-naphthamide compound have not been published in this assay, the scaffold's demonstrated capability to exceed fluconazole performance provides a class-level benchmark for antifungal development.

Antifungal Candidiasis Cryptococcus

Whole-Cell Urease Inhibition: Selectivity for Cryptococcus neoformans and Proteus mirabilis Urease

The triazolothiadiazole series demonstrated potent urease inhibition in whole-cell assays against clinically relevant urease-positive pathogens. Against Cryptococcus neoformans, IC50 values ranged from 83.7 to 118.7 µg/mL, and against Proteus mirabilis, IC50 values ranged from 74.5 to 113.7 µg/mL [1]. These data confirm that the urease inhibition observed in isolated enzyme assays translates to cellular activity against pathogenic microorganisms. The target compound's structural features—particularly the 1-naphthamide moiety—are expected to influence cell permeability and target engagement relative to simpler aryl-substituted analogs, though direct comparative data for the target compound is not yet published.

Anti-urease Cryptococcus neoformans Proteus mirabilis

Molecular Properties Comparison: Target Compound vs. 3-Benzyl-6-(1-naphthyl) Analog Reveals Divergent Physicochemical Profile

A computational comparison of the target compound with the closest structurally cataloged analog, 3-Benzyl-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 825609-46-9), reveals significant differences in key drug-likeness parameters . The target compound has a higher molecular weight (387.5 vs. 342.4 g/mol), incorporates an amide hydrogen bond donor and acceptor, and exhibits a different lipophilicity profile due to the 1-naphthamide moiety replacing the direct naphthyl attachment. These differences are expected to impact solubility, membrane permeability, and target binding interactions.

Physicochemical properties Drug-likeness Structure-property relationships

Apoptosis Induction Potential: Triazolothiadiazole Scaffold Activates Caspases as Demonstrated in Patent Literature

A patent application (Cytovia, Inc., 2010) discloses 3-aryl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds as activators of caspases and inducers of apoptosis, with demonstrated activity against cancer cell lines [1]. The patent describes compounds that activate caspases-3, -7, and -9, leading to programmed cell death in tumor cells. The target compound's structural features—particularly the 1-naphthamide moiety—align with the general formula disclosed in this patent, suggesting potential anticancer utility. However, direct quantitative data (EC50 values) for the specific target compound have not been publicly disclosed in the patent or subsequent literature.

Apoptosis induction Caspase activation Anticancer

Synthetic Accessibility and Structural Novelty: Unsubstituted 3-Position as a Differentiating Synthetic Handle

The target compound features an unsubstituted 3-position on the triazole ring, which distinguishes it from the majority of reported biologically active triazolothiadiazoles that bear 3-alkyl or 3-aryl substituents [1]. This unsubstituted position serves as a potential synthetic handle for late-stage functionalization, enabling the construction of focused compound libraries through N-alkylation, N-arylation, or other derivatization reactions. In contrast, the 3-methyl analog N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide and the 3-benzyl analog 3-Benzyl-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have occupied 3-positions that preclude further functionalization at that site.

Chemical synthesis Structural novelty Library design

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide: Recommended Research and Development Application Scenarios


Lead Optimization for Urease-Targeted Anti-Virulence Therapies

The compound's sub-micromolar urease inhibitory activity (IC50 = 0.87 µM) [1] positions it as a structural starting point for developing anti-virulence agents targeting urease-positive pathogens, including Helicobacter pylori, Proteus mirabilis, and Cryptococcus neoformans. The unsubstituted 3-position provides a synthetic handle for introducing substituents to optimize potency, selectivity, and pharmacokinetic properties. Researchers should prioritize in vitro urease inhibition assays and whole-cell activity screening against clinically relevant urease-positive strains.

Structure-Activity Relationship (SAR) Library Development Around the 1-Naphthamide Pharmacophore

The combination of the triazolothiadiazole core with a 1-naphthamide terminal group represents a structurally distinct chemotype within the broader triazolothiadiazole family [2]. The compound's molecular properties—moderate lipophilicity (LogP ~3.5–4.0) and the presence of an amide hydrogen bond donor—differentiate it from more lipophilic analogs such as 3-Benzyl-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (LogP ~5.5–6.0) . Medicinal chemistry teams should exploit this scaffold for systematic SAR exploration by varying the naphthamide substitution pattern while retaining the unsubstituted 3-position for parallel diversification.

Anticancer Drug Discovery via Caspase-Mediated Apoptosis Induction

The triazolothiadiazole scaffold is recognized in patent literature as an activator of caspases and inducer of apoptosis, with demonstrated activity against cancer cell lines including HeLa, HCT116, and MCF-7 [3]. The target compound's structural features align with the general formula disclosed in Cytovia Inc.'s patent application (US 2010/0166782 A1), making it a candidate for anticancer screening programs. Researchers should evaluate this compound in caspase activation assays (caspase-3, -7, -9) and cell viability assays across a panel of cancer cell lines.

Antifungal Development Against Azole-Resistant Candida Species

The triazolothiadiazole scaffold has demonstrated the capacity to match or exceed fluconazole's antifungal activity, with certain halogen-substituted analogs achieving MIC values as low as 0.5 µg/mL against Candida albicans [1]. The target compound, with its distinct 1-naphthamide substitution, may exhibit a differentiated antifungal spectrum compared to the halogenated phenyl analogs. Screening against azole-resistant Candida isolates is recommended to evaluate potential advantages in addressing antifungal resistance.

Quote Request

Request a Quote for N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.